Beryllium sulfate

Description

Properties

IUPAC Name |

beryllium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHXBDOEECKORE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

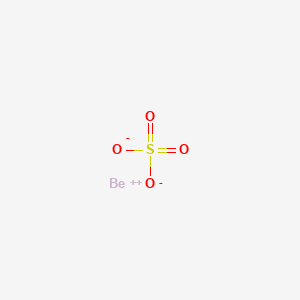

[Be+2].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeSO4, BeO4S | |

| Record name | BERYLLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | beryllium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryllium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7787-56-6 (tetrahydrate) | |

| Record name | Beryllium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020159 | |

| Record name | Beryllium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Colorless odorless solid; Soluble in water; [HSDB], COLOURLESS CRYSTALS. | |

| Record name | Sulfuric acid, beryllium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BERYLLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 41.3 g/100 g water at 25 °C, Insoluble in cold water, Insoluble in alcohol, Solubility in water, g/100ml at 25 °C: 41.3 (good) | |

| Record name | BERYLLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.5 g/cu cm, Density: 1.713; decomposes at 540 °C /Tetrahydrate/, 2.4 g/cm³ | |

| Record name | BERYLLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless, tetrahedral crystals, Colorless crystalline solid | |

CAS No. |

13510-49-1 | |

| Record name | Beryllium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, beryllium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01UQ1KPC7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERYLLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1127 °C | |

| Record name | BERYLLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Beryllium sulfate (BeSO4) crystal structure and properties

An In-depth Technical Guide to Beryllium Sulfate (BeSO₄)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure, properties, and experimental protocols related to this compound (BeSO₄), an inorganic compound notable for the unique physicochemical characteristics imparted by the small, highly charged beryllium cation (Be²⁺).

Crystal Structure of this compound and Its Hydrates

This compound is most commonly found as its tetrahydrate, [Be(H₂O)₄]SO₄.[1] The crystal structure varies significantly between its anhydrous and hydrated forms.

This compound Tetrahydrate (BeSO₄·4H₂O)

X-ray crystallography studies reveal that the tetrahydrate form features a tetrahedral [Be(H₂O)₄]²⁺ cation.[1][2] The small ionic radius of the Be²⁺ ion (approx. 31 pm) dictates a coordination number of four, resulting in this tetrahedral geometry, which is a notable contrast to the octahedral coordination observed in the analogous magnesium salt (MgSO₄·6H₂O).[1][3] The lattice is composed of these tetrahedral [Be(H₂O)₄]²⁺ cations and sulfate (SO₄²⁻) anions, arranged in a structure similar to a slightly elongated cesium chloride lattice.[2]

Vibrational spectroscopy confirms the existence of the tetrahedral [Be(OH₂)₄]²⁺ ion in aqueous solutions of other beryllium salts like nitrate and chloride.[1] The Be-O bond distance in the tetrahydrate is approximately 1.610 Å (or 161.0 pm), and the S-O distance within the sulfate anion is about 1.465 Å.[2]

Anhydrous this compound (BeSO₄)

The anhydrous form of BeSO₄ is produced by heating the hydrated salt to around 400 °C.[1][4] Its crystal structure is similar to that of boron phosphate and berlinite, featuring alternating, tetrahedrally coordinated beryllium and sulfur atoms.[1][4] Each oxygen atom is two-coordinate, bonded to both a beryllium and a sulfur atom (Be-O-S).[1][4] The Be-O bond distance in the anhydrous structure is 156 pm, while the S-O distance is 150 pm.[1][4]

Other Hydrates

This compound also exists as a dihydrate (BeSO₄·2H₂O) and a monohydrate (BeSO₄·H₂O). The dihydrate can be formed by heating the tetrahydrate to approximately 110-111.5 °C.[3][5] Further heating to about 158 °C results in the formation of the monohydrate.[5]

Table 1: Crystallographic Data for this compound Forms

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Tetrahydrate | BeSO₄·4H₂O | Tetragonal | I̅4c2 | 7.990 | 7.990 | 10.688 | [2] |

| Anhydrous | BeSO₄ | Tetragonal | I̅4 | - | - | - | [6] |

Physical and Chemical Properties

This compound is a white, odorless crystalline solid.[3] Its properties are highly dependent on its hydration state. The compound is known for its significant solubility in water, which increases with temperature, but it is insoluble in alcohol.[1][3]

Table 2: Physical and Thermodynamic Properties of this compound

| Property | Anhydrous (BeSO₄) | Tetrahydrate (BeSO₄·4H₂O) | Reference |

| Molar Mass | 105.08 g/mol | 177.14 g/mol | [7][8] |

| Appearance | White solid | Colorless, tetrahedral crystals | [1][7] |

| Density | 2.44 g/cm³ | 1.71 g/cm³ | [1][3] |

| Melting Point | 550-600 °C (decomposes) | 110 °C (loses 2H₂O) | [1][3] |

| Boiling Point | ~2500 °C | 580 °C | [1][3] |

| Water Solubility | - | 36.2 g/100 mL at 0°C40.0 g/100 mL at 20°C54.3 g/100 mL at 60°C | [1][3] |

| Refractive Index (n_D) | - | 1.4374 | [1][3] |

| Std Enthalpy of Formation (ΔfH⦵₂₉₈) | -1197 kJ/mol | - | [1][3] |

| Gibbs Free Energy (ΔfG⦵) | -1088 kJ/mol | - | [1][3] |

Experimental Protocols

Synthesis of this compound Tetrahydrate Crystals

A common and straightforward method for preparing high-purity BeSO₄·4H₂O crystals involves the reaction of a beryllium salt with sulfuric acid.[4]

Objective: To synthesize crystalline this compound tetrahydrate.

Materials:

-

Beryllium oxide (BeO) or Beryllium hydroxide (Be(OH)₂)

-

Sulfuric acid (H₂SO₄), e.g., 10N solution

-

Deionized water

-

Beakers, magnetic stirrer, heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Methodology:

-

Reaction: Slowly add beryllium oxide or hydroxide to a stirred aqueous solution of sulfuric acid.[7] The reaction is exothermic and should be controlled. The general reaction is: BeO + H₂SO₄ → BeSO₄ + H₂O

-

Dissolution: Continue adding the beryllium compound until a saturated solution is achieved. Gentle heating can be applied to ensure complete reaction.

-

Filtration: Filter the resulting hot solution to remove any unreacted solids or impurities.

-

Crystallization: Transfer the clear filtrate to a crystallization dish. Allow the solution to cool slowly to room temperature. Evaporation of the solvent will lead to the formation of well-defined crystals of BeSO₄·4H₂O.[4][9] Fractional crystallization can be employed for higher purity.[7]

-

Isolation: Once a sufficient crop of crystals has formed, isolate them by filtration. Wash the crystals with a small amount of cold deionized water and then dry them in air.[10]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for analyzing the crystal structure of a synthesized compound like BeSO₄·4H₂O.

Objective: To determine the precise atomic arrangement, bond lengths, and bond angles.

Methodology:

-

Crystal Selection and Mounting: Select a suitable, single, defect-free crystal from the synthesized batch under a microscope. Mount the crystal on a goniometer head, often within a Lindemann glass capillary tube due to the toxicity of beryllium compounds.[2]

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays (e.g., Cu Kα radiation) is directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An initial model of the crystal structure is built based on the electron density map. This model is then refined using least-squares methods, which iteratively adjust atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.[2]

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor) to ensure its quality and accuracy.

Visualizations

The relationships between the different forms of this compound and the workflow for its analysis can be visualized.

Caption: Thermal decomposition of this compound tetrahydrate.

Caption: General workflow for single-crystal X-ray diffraction analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. webqc.org [webqc.org]

- 4. This compound tetrahydrate, 99.0+%, 7787-56-6 [chemkits.eu]

- 5. This compound [chemlin.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. This compound | BeSO4 | CID 26077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. This compound | 13510-49-1 [chemicalbook.com]

- 10. journal.uctm.edu [journal.uctm.edu]

A Technical Guide to the Physicochemical Properties of Beryllium Sulfate Tetrahydrate

Introduction: Beryllium sulfate tetrahydrate (BeSO₄·4H₂O) is a white crystalline inorganic compound. It serves as a key intermediate in the production of high-purity beryllium oxide, which is utilized in ceramics and electronics due to its high thermal conductivity and electrical insulation properties.[1][2] The unique properties of the beryllium cation (Be²⁺), with its exceptionally small ionic radius and high charge density, lead to distinctive coordination chemistry and structural characteristics compared to other alkaline earth metal sulfates. This guide provides a comprehensive overview of the physicochemical properties of this compound tetrahydrate, tailored for researchers, scientists, and professionals in drug development. Due to the high toxicity of beryllium compounds, which can cause chronic beryllium disease, stringent safety protocols are essential when handling this substance.[3]

Core Physicochemical Properties

This compound tetrahydrate is a white, odorless crystalline solid that is denser than water.[4][5] It is hygroscopic, meaning it can absorb moisture from the air.[2][3]

| Property | Value |

| Molecular Formula | BeSO₄·4H₂O |

| Molecular Weight | 177.14 g/mol [1][4][5][6] |

| Appearance | White crystalline solid[1][5][7] |

| Odor | Odorless[5][8] |

| Density | 1.713 g/cm³ at 25 °C[5][8][9][10] |

| Melting Point | Decomposes upon heating. Loses two water molecules at approximately 110 °C.[1][11][7][8] |

| Boiling Point | Decomposes[11][8] |

| Refractive Index (n_D) | 1.4374[11][7][8] |

Structural and Thermodynamic Properties

Crystal Structure

The crystal structure of this compound tetrahydrate is distinct from that of other alkaline earth sulfates. X-ray crystallography reveals that the tetrahydrate form contains a tetrahedral [Be(H₂O)₄]²⁺ cationic unit.[11][8][12] This coordination is a direct result of the small size of the Be²⁺ ion. In contrast, the analogous magnesium salt, MgSO₄·6H₂O, features an octahedral [Mg(H₂O)₆]²⁺ unit.[8][12] The anhydrous form of this compound has a structure containing alternating tetrahedrally coordinated beryllium and sulfur atoms.[8][12]

| Crystal Property | Value |

| Crystal System | Tetragonal[2][5][9] |

| Space Group | I 4/m c m[5] |

| Lattice Parameters | a = 8.02 Å, b = 8.02 Å, c = 10.75 Å[5] |

| Cell Angles | α = 90°, β = 90°, γ = 90°[5] |

| Be-O Bond Distance | ~156 pm[11][12] |

| S-O Bond Distance | ~150 pm[11][12] |

Thermodynamic Data

The following thermodynamic parameters have been established for anhydrous this compound.

| Thermodynamic Property | Value |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1197 kJ/mol[11][8] |

| Gibbs Free Energy of Formation (ΔfG⦵) | -1088 kJ/mol[11][8] |

| Standard Molar Entropy (S⦵₂₉₈) | 90 J/mol·K[11][8] |

Thermal Decomposition

This compound tetrahydrate undergoes a stepwise dehydration process upon heating. It loses two molecules of water at approximately 110 °C to form the dihydrate (BeSO₄·2H₂O).[11][7][8][9] Complete dehydration to the anhydrous salt (BeSO₄) occurs at 400 °C.[11][8][9][12] The anhydrous form is stable up to 550-600 °C, at which point it decomposes to yield beryllium oxide (BeO) and sulfur trioxide (SO₃).[1][11]

Solubility

This compound tetrahydrate is freely soluble in water but insoluble in alcohol.[11][9][13] Its aqueous solubility increases with temperature.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 36.2[11][7][8] |

| 20 | 40.0[1][7][8] |

| 25 | 41.3[14] |

| 30 | 30.5[2][9] |

| 60 | 54.3[11][7][8] |

Biological Interactions and Signaling Pathways

While research into the specific molecular interactions of this compound is ongoing, it is known to have significant biological effects. Notably, this compound has been shown to activate a distinct branch of the p53 signaling network in certain cell lines without inducing DNA damage.[14] This leads to the upregulation of the cell cycle inhibitor p21, demonstrating a unique mechanism of cellular interaction compared to classic DNA-damaging agents.[14] It has also been documented that this compound can modulate innate immune responses.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 13510-49-1 [chemicalbook.com]

- 3. CAS 7787-56-6: this compound tetrahydrate | CymitQuimica [cymitquimica.com]

- 4. This compound TETRAHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound tetrahydrate | BeSO4.4H2O | CID 62672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. buy this compound tetrahydrate Lump manufacturers - FUNCMATER [funcmater.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound TETRAHYDRATE|lookchem [lookchem.com]

- 10. Beryllium sulphate, 99.99% 7787-56-6 India [ottokemi.com]

- 11. webqc.org [webqc.org]

- 12. This compound tetrahydrate, 99.0+%, 7787-56-6 [chemkits.eu]

- 13. This compound tetrahydrate, 99.99% (metals basis), Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. This compound | BeSO4 | CID 26077 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Preparation of Anhydrous Beryllium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of anhydrous beryllium sulfate (BeSO₄). This compound is a key intermediate in the production of beryllium metal and its alloys, and it also finds applications in various research and development settings. This document outlines the primary synthesis routes, detailed experimental protocols, and critical safety considerations for handling beryllium compounds.

Physicochemical Properties of this compound and its Hydrates

A clear understanding of the physicochemical properties of this compound and its hydrated forms is essential for its synthesis and handling. The table below summarizes key quantitative data for anhydrous this compound and its common hydrate, this compound tetrahydrate.

| Property | Anhydrous this compound (BeSO₄) | This compound Tetrahydrate ([Be(H₂O)₄]SO₄) |

| Molecular Weight | 105.07 g/mol | 177.14 g/mol [1][2] |

| Appearance | White crystalline solid[1] | White crystalline solid[1] |

| Density | 2.44 g/cm³[1] | 1.71 g/cm³[1] |

| Melting Point | Decomposes at 550-600 °C[1] | 110 °C (decomposes, loses 2H₂O)[3] |

| Boiling Point | 2,500 °C (decomposes) | Not applicable |

| Solubility in Water | Soluble | 36.2 g/100 mL at 0 °C; 40.0 g/100 mL at 20 °C; 54.3 g/100 mL at 60 °C[1] |

| Solubility in Organic Solvents | Insoluble in alcohol[1] | Insoluble in alcohol[2] |

Synthesis of this compound Tetrahydrate

The most common precursor for the synthesis of anhydrous this compound is its tetrahydrated form. This compound tetrahydrate can be prepared from various beryllium-containing starting materials. The general principle involves the reaction of a beryllium compound with sulfuric acid, followed by crystallization.

Synthesis from Beryllium Oxide

Reaction: BeO + H₂SO₄ + 3H₂O → [Be(H₂O)₄]SO₄

This method involves the direct reaction of beryllium oxide with sulfuric acid.[4]

Experimental Protocol:

-

Reagents and Equipment:

-

Beryllium oxide (BeO) powder

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Heat-resistant glass reactor

-

Heating mantle with magnetic stirrer

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

-

-

Procedure:

-

In a well-ventilated fume hood, cautiously add a stoichiometric amount of beryllium oxide powder to a stirred solution of sulfuric acid. The concentration of the sulfuric acid should be carefully controlled to avoid excessive heat generation.

-

Gently heat the mixture with continuous stirring to facilitate the dissolution of the beryllium oxide. The reaction can be slow.

-

Once the beryllium oxide has completely dissolved, a clear solution of this compound is obtained.

-

Concentrate the solution by gentle heating to induce crystallization of this compound tetrahydrate upon cooling.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Isolate the white, crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any residual acid, followed by a wash with a water-miscible organic solvent (e.g., acetone) to aid in drying.

-

Dry the purified this compound tetrahydrate crystals in a desiccator or at a low temperature (below 60 °C) in a vacuum oven.

-

Synthesis from Beryllium Hydroxide

Reaction: Be(OH)₂ + H₂SO₄ + 2H₂O → [Be(H₂O)₄]SO₄

This is a common and straightforward method for preparing this compound tetrahydrate.[4]

Experimental Protocol:

-

Reagents and Equipment:

-

Beryllium hydroxide (Be(OH)₂)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

-

Glass reactor with a stirrer

-

Crystallization dish

-

Filtration apparatus

-

-

Procedure:

-

Suspend beryllium hydroxide in deionized water in a glass reactor.

-

Slowly add a stoichiometric amount of dilute sulfuric acid to the suspension with constant stirring. The reaction is exothermic.

-

Continue stirring until all the beryllium hydroxide has reacted and a clear solution is formed.

-

Filter the solution to remove any unreacted starting material or insoluble impurities.

-

Concentrate the filtrate by evaporation at a temperature below 60 °C to initiate crystallization.[4]

-

Cool the solution to crystallize the this compound tetrahydrate.

-

Collect the crystals by filtration, wash with cold deionized water, and dry as described in the previous method.

-

Synthesis from Beryllium Carbonate

Reaction: BeCO₃ + H₂SO₄ + 3H₂O → [Be(H₂O)₄]SO₄ + CO₂

This method involves the neutralization of beryllium carbonate with sulfuric acid.

Experimental Protocol:

-

Reagents and Equipment:

-

Beryllium carbonate (BeCO₃)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

-

Reaction vessel with a gas outlet

-

Stirrer

-

Crystallization equipment

-

-

Procedure:

-

In a fume hood, slowly add dilute sulfuric acid to a stirred suspension of beryllium carbonate in deionized water. The reaction will produce carbon dioxide gas, so controlled addition is crucial to prevent excessive frothing.

-

Continue the addition of sulfuric acid until the evolution of CO₂ ceases and a clear solution is obtained.

-

Filter the solution to remove any impurities.

-

Follow the crystallization, filtration, washing, and drying steps as outlined in the previous protocols to obtain pure this compound tetrahydrate.

-

Synthesis of Anhydrous this compound

The primary and most effective method for preparing anhydrous this compound is the thermal dehydration of this compound tetrahydrate.

Reaction: [Be(H₂O)₄]SO₄(s) → BeSO₄(s) + 4H₂O(g)

This dehydration process occurs in a stepwise manner.

Experimental Protocol:

-

Reagents and Equipment:

-

This compound tetrahydrate ([Be(H₂O)₄]SO₄)

-

High-temperature tube furnace with temperature programming

-

Quartz or ceramic boat

-

Inert gas supply (e.g., dry nitrogen or argon) or vacuum pump

-

-

Procedure:

-

Place a known amount of finely ground this compound tetrahydrate in a quartz or ceramic boat.

-

Position the boat in the center of the tube furnace.

-

Heat the sample to 400 °C in a controlled manner.[1][5] A slow heating rate is recommended to ensure complete and uniform dehydration. The process can be carried out under a flow of dry inert gas or under vacuum to facilitate the removal of water vapor.[4]

-

The dehydration proceeds through the formation of an intermediate dihydrate ([Be(H₂O)₂]SO₄) at around 110 °C.[3]

-

Hold the temperature at 400 °C for a sufficient duration to ensure all water of crystallization is removed.

-

After the dehydration is complete, cool the furnace to room temperature under the inert atmosphere or vacuum.

-

The resulting white powder is anhydrous this compound. Store the product in a tightly sealed container in a desiccator to prevent rehydration, as it is hygroscopic.

-

Process Workflows

The following diagrams illustrate the synthesis pathways and the dehydration process.

Caption: Synthesis pathways to anhydrous this compound.

Caption: Stepwise dehydration of this compound tetrahydrate.

Safety Precautions

Extreme caution must be exercised when handling beryllium and its compounds due to their high toxicity. Beryllium is a known human carcinogen, and inhalation of its dust, fumes, or mists can lead to chronic beryllium disease (CBD), a serious and often fatal lung condition.

-

Designated Work Area: All work with beryllium compounds must be conducted in a designated area, preferably within a glovebox or a high-efficiency fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:

-

A certified respirator with P100 filters.

-

Chemical-resistant gloves (nitrile or neoprene).

-

A disposable lab coat or coveralls.

-

Safety goggles or a face shield.

-

-

Containment: All procedures should be designed to minimize the generation of dust. Wet chemistry methods are preferred over handling dry powders whenever possible.

-

Decontamination: All surfaces and equipment in the designated work area must be decontaminated after use. Wet wiping is the preferred method.

-

Waste Disposal: All beryllium-contaminated waste, including PPE, must be collected in sealed, clearly labeled containers and disposed of as hazardous waste according to institutional and regulatory guidelines.

-

Training: All personnel working with beryllium compounds must receive comprehensive training on the hazards, safe handling procedures, and emergency protocols.

This technical guide is intended for informational purposes for qualified researchers and professionals. All experimental work should be conducted in a controlled laboratory setting with strict adherence to all applicable safety regulations and guidelines.

References

Aqueous Solubility and Dissolution Kinetics of Beryllium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and dissolution kinetics of beryllium sulfate. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental protocols, and visualizations to elucidate key processes.

Introduction

This compound (BeSO₄) is an inorganic compound that typically exists as a white crystalline solid in its hydrated forms, most commonly as this compound tetrahydrate ([Be(H₂O)₄]SO₄).[1] Its high aqueous solubility and the unique properties of the beryllium ion (Be²⁺) make it a subject of interest in various chemical and industrial applications, including the manufacturing of specialty ceramics and as an intermediate in the production of beryllium metal.[1][2] Understanding its behavior in aqueous solutions is critical for process optimization, safety, and potential applications in drug development where beryllium-containing compounds might be investigated.

Physicochemical Properties

This compound can exist in several hydration states, with the tetrahydrate being the most common. The anhydrous form can be obtained by heating the hydrated salt.[3] The transition between these forms is temperature-dependent and influences the material's solubility and dissolution characteristics.

Table 1: Physicochemical Properties of this compound and Its Tetrahydrate

| Property | This compound (Anhydrous) | This compound Tetrahydrate |

| Formula | BeSO₄ | BeSO₄·4H₂O |

| Molar Mass | 105.07 g/mol [2] | 177.14 g/mol [4] |

| Appearance | White solid[1] | White crystalline solid[1] |

| Density | 2.44 g/cm³[1] | 1.71 g/cm³[1] |

| Melting Point | 550-600 °C (decomposes)[1] | ~110 °C (loses 2 H₂O)[1] |

| Dehydration | - | Dihydrate at ~110°C, Anhydrous at 400°C[1][5] |

Aqueous Solubility

This compound is highly soluble in water, a characteristic driven by the high hydration energy of the small, highly charged beryllium cation.[1] The solubility is significantly dependent on temperature.

Temperature Dependence

The aqueous solubility of this compound increases with rising temperature. This positive correlation is typical for salts whose dissolution process is endothermic.

Table 2: Aqueous Solubility of this compound at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 36.2[1] |

| 20 | 40.0 |

| 25 | 41.3 |

| 30 | 30.5 (as % by weight)[6] |

| 60 | 54.3[1] |

| 100 | 89.0 (for Aluminum Sulfate, for comparison)[7] |

| 111 | 65.2 (as % by weight)[6] |

Effect of pH and Hydrolysis

Aqueous solutions of this compound are acidic due to the hydrolysis of the hydrated beryllium ion, [Be(H₂O)₄]²⁺.[1] This ion acts as a weak acid, with a pKa of approximately 5.6.[1] The hydrolysis reaction can be represented as:

[Be(H₂O)₄]²⁺ + H₂O ⇌ [Be(H₂O)₃(OH)]⁺ + H₃O⁺

This acidic nature means that the pH of the solution will decrease as the concentration of this compound increases. At a pH of 5 or higher, beryllium hydroxide, Be(OH)₂, which is insoluble in water, can begin to precipitate. The solubility of this compound is therefore highest in acidic conditions and decreases as the pH becomes neutral or alkaline.

Dissolution Kinetics

Theoretical Framework: The Noyes-Whitney Equation

The dissolution rate of a solid, under conditions of constant surface area, can be described by the Noyes-Whitney equation:

dC/dt = (D * A * (Cs - C)) / (h * V)

Where:

-

dC/dt is the rate of dissolution

-

D is the diffusion coefficient of the solute

-

A is the surface area of the solid

-

Cs is the saturation solubility of the substance

-

C is the concentration of the solute in the bulk solution

-

h is the thickness of the diffusion layer

-

V is the volume of the solvent

This equation highlights that the dissolution rate is primarily driven by the concentration gradient (Cs - C) and the surface area of the solid.

Factors Influencing Dissolution Rate

Several physicochemical and environmental factors can influence the dissolution kinetics of this compound:

-

Particle Size: Smaller particles have a larger surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[8]

-

Temperature: An increase in temperature not only increases the solubility (Cs) of this compound but also increases the diffusion coefficient (D) of the ions, both of which contribute to a faster dissolution rate.[9]

-

Agitation: Stirring or agitation of the solvent reduces the thickness of the stagnant diffusion layer (h) around the solid particles, thereby increasing the dissolution rate.[9]

-

Hydration State: The anhydrous form of a salt is thermodynamically more active and often dissolves faster than its hydrated counterparts.[8][10] Therefore, anhydrous this compound is expected to have a different dissolution rate compared to its tetrahydrate.

-

pH of the Medium: As this compound hydrolysis produces an acidic solution, the pH of the dissolution medium will influence the overall process. In a buffered system, the dissolution rate might differ compared to an unbuffered system where the pH changes as dissolution proceeds.

Comparative Dissolution Kinetics of Other Sulfates

In the absence of specific data for this compound, examining the dissolution kinetics of other water-soluble sulfates can provide insights. For instance, studies on the dissolution of magnesium sulfate (MgSO₄) and aluminum sulfate (Al₂(SO₄)₃) have been conducted. The dissolution of magnesium sulfate is also influenced by temperature and agitation. Aluminum sulfate solutions are also acidic due to hydrolysis, similar to this compound.[11][12] The dissolution rate of aluminum sulfate is affected by factors such as temperature and pH.[13] These parallels suggest that the dissolution behavior of this compound would be similarly influenced by these key parameters.

Experimental Protocols

This section outlines detailed methodologies for determining the aqueous solubility and dissolution kinetics of this compound.

Determination of Aqueous Solubility (Equilibrium Method)

This protocol is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Steps:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Sampling: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to prevent the transfer of undissolved particles.

-

Analysis:

-

Gravimetric Method: Accurately weigh the collected sample, then evaporate the water and weigh the remaining dry this compound. The solubility can be calculated from the mass of the solute and the initial mass of the water in the sample.

-

Spectroscopic Method: Dilute the sample to a known volume and analyze the concentration of beryllium ions using a suitable analytical technique such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

-

-

Repeat: Perform the experiment at various temperatures to determine the temperature dependence of solubility.

Measurement of Dissolution Kinetics

This protocol describes a method for measuring the rate of dissolution, which can be adapted using standard dissolution apparatus such as those specified by the United States Pharmacopeia (USP).

Logical Diagram of Factors Influencing Dissolution

References

- 1. webqc.org [webqc.org]

- 2. This compound | BeSO4 | CID 26077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound tetrahydrate | BeSO4.4H2O | CID 62672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound TETRAHYDRATE|lookchem [lookchem.com]

- 6. This compound | 13510-49-1 [chemicalbook.com]

- 7. acid base - dissociation of aluminum sulfate in water - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. jigarshahblog.wordpress.com [jigarshahblog.wordpress.com]

- 9. youtube.com [youtube.com]

- 10. THE FACTOR AFFECTING DISSOLUTION RATE | PPTX [slideshare.net]

- 11. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 12. Aluminum Sulfate Explained – Water Treatment, Paper Sizing & More - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. zenodo.org [zenodo.org]

Thermal Decomposition and Stability of Beryllium Sulfate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium sulfate and its hydrated forms are compounds of significant interest in various scientific and industrial fields. Understanding their thermal stability and decomposition pathways is crucial for applications ranging from ceramics manufacturing to catalyst development. This technical guide provides an in-depth analysis of the thermal decomposition of this compound hydrates, focusing on quantitative data, detailed experimental protocols, and the logical progression of their thermal degradation.

Thermal Decomposition Pathway

The thermal decomposition of this compound tetrahydrate (BeSO₄·4H₂O), the most common hydrate, proceeds through a series of dehydration steps, culminating in the formation of beryllium oxide. Each step is characterized by a specific temperature range and the loss of a defined number of water molecules.

The decomposition begins with the sequential loss of water molecules from the tetrahydrate to form the dihydrate, and subsequently the anhydrous salt.[1] Further heating leads to the final decomposition of the anhydrous this compound into beryllium oxide and sulfur trioxide.[2]

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound hydrates.

Table 1: Thermal Decomposition Stages of this compound Tetrahydrate (BeSO₄·4H₂O)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Mass Loss (%) (Experimental) | Reference |

| BeSO₄·4H₂O → BeSO₄·2H₂O + 2H₂O | ~50 - 166 | 20.33 | ~20 | [1] |

| BeSO₄·2H₂O → BeSO₄ + 2H₂O | ~166 - 270 | 20.33 | ~20 | [1] |

| BeSO₄ → BeO + SO₃ | > 550 | 45.18 (of anhydrous BeSO₄) | - | [3] |

Table 2: Thermodynamic and Kinetic Data for the Dehydration of BeSO₄·4H₂O

| Parameter | Value | Units | Method | Reference |

| Enthalpy of Dehydration (ΔHdeh) | 171.9 | kJ mol⁻¹ | DSC | [4] |

| Activation Energy (Ea) for Dehydration | Not explicitly found in searches | kJ mol⁻¹ | TGA | - |

Experimental Protocols

The characterization of the thermal decomposition of this compound hydrates relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the stoichiometry of dehydration and decomposition reactions.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 4000) equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: A small, representative sample of this compound hydrate (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., platinum, alumina).[5]

-

Instrument Setup:

-

Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable atmosphere and remove gaseous decomposition products.[6]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically ambient (~25-30 °C).

-

Heat the sample at a constant, linear rate (e.g., 5 or 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).[1]

-

-

Data Acquisition: Record the sample mass as a function of temperature and time.

-

Data Analysis:

-

Plot the mass loss percentage versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate for each decomposition step.

-

Determine the mass loss at each step and compare it to the theoretical values to identify the intermediate and final products.

-

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with phase transitions, such as dehydration.

Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC7) with a suitable cooling system.

Procedure:

-

Sample Preparation: A small amount of the this compound hydrate sample (typically 5-15 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed to ensure that the water vapor evolved during dehydration remains in the vicinity of the sample, allowing for the accurate measurement of the enthalpy of dehydration.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., argon) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below the first thermal event.

-

Heat the sample at a constant rate (e.g., 5 °C/min) through the temperature range of interest.[1]

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Integrate the area under the endothermic peaks corresponding to the dehydration steps to determine the enthalpy of dehydration (ΔHdeh).

-

Powder X-ray Diffraction (XRD)

Powder X-ray diffraction is used to identify the crystalline phases present in a material at different stages of decomposition.

Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) and a detector.

Procedure:

-

Sample Preparation:

-

Prepare samples of the initial this compound hydrate and the residues obtained by heating the hydrate to specific temperatures corresponding to the plateaus observed in the TGA curve.

-

The samples should be finely ground to a homogenous powder to ensure random crystal orientation.

-

Mount the powder on a sample holder. The surface of the sample should be flat and level with the holder's surface.[7]

-

-

Instrument Setup:

-

Place the sample holder in the diffractometer.

-

Set the X-ray generator to the desired voltage and current.

-

-

Data Acquisition:

-

Scan the sample over a specific 2θ range (e.g., 10-80°) with a defined step size and dwell time.

-

-

Data Analysis:

-

Plot the diffracted X-ray intensity versus the 2θ angle to obtain the diffraction pattern.

-

Compare the experimental diffraction patterns with standard patterns from a database (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phases present at each stage of decomposition.

-

Visualizations

Thermal Decomposition Pathway of BeSO₄·4H₂O

Caption: Stepwise thermal decomposition of this compound tetrahydrate.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal and structural analysis of this compound hydrates.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. This compound | BeSO4 | CID 26077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. studycorgi.com [studycorgi.com]

- 6. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mcgill.ca [mcgill.ca]

A Technical Guide to the Thermodynamic Data for Beryllium Sulfate Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of beryllium sulfate (BeSO₄). The information is curated for researchers, scientists, and professionals in drug development who require precise thermodynamic values and an understanding of the experimental methodologies used to determine them. This document summarizes key quantitative data in structured tables, details the experimental protocols for crucial measurements, and provides a visualization of the formation pathway.

Thermodynamic Data for this compound

The following tables summarize the standard thermodynamic properties for the formation of anhydrous this compound and its hydrated forms at 298.15 K (25 °C). These values are critical for understanding the stability and reactivity of these compounds.

Table 1: Standard Thermodynamic Properties of Anhydrous this compound (BeSO₄)

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -1205.2 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | -1093.9 | kJ/mol |

| Standard Molar Entropy | S° | 78.0 | J/(mol·K) |

| Data sourced from multiple consistent results.[1] |

Table 2: Standard Thermodynamic Properties of this compound Tetrahydrate (BeSO₄·4H₂O)

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -2423.7 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | -2080.7 | kJ/mol |

| Standard Molar Entropy | S° | 233.0 | J/(mol·K) |

| Data sourced from multiple consistent results.[1] |

Table 3: Heats of Solution for Beryllium and this compound Compounds

The heat of solution is a critical parameter in determining the enthalpy of formation. The following data represents the heat of solution in 1.160 molal H₂SO₄ at 25°C.

| Reaction | ΔH₂₉₈ (kcal/mole) |

| Be(c) + 77.44(H₂SO₄·47.849 H₂O) → H₂(g) + BeSO₄(soln) | -92.83 ± 0.11 |

| BeSO₄(c) + 77.44 (H₂SO₄·47.849 H₂O) → BeSO₄(soln) | -16.45 ± 0.02 |

| BeSO₄·2H₂O(c) + 77.44 (H₂SO₄·47.849 H₂O) → BeSO₄·2H₂O(soln) | -5.395 ± 0.019 |

| BeSO₄·4H₂O(c) + 77.44 (H₂SO₄·47.849 H₂O) → BeSO₄·4H₂O(soln) | 1.513 ± 0.010 |

| Data sourced from a study on the heats of formation of this compound and its hydrates.[2] |

Experimental Protocols for Thermodynamic Data Determination

The determination of the thermodynamic properties of this compound has historically been conducted using precise calorimetric methods. The following sections detail the principles and general procedures for the key experimental techniques employed.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature. For this compound, this method was employed to determine its heat capacity from 10 K to 300 K.[3][4][5][6]

Methodology:

-

Sample Preparation: A precisely weighed sample of anhydrous this compound is placed in a sample container within the calorimeter. The container is then sealed to ensure an isolated system.

-

Calorimeter Setup: The sample container is placed within an adiabatic shield. This shield is heated or cooled to match the temperature of the sample container, thereby minimizing heat exchange with the surroundings.

-

Heating and Measurement: A known quantity of electrical energy is supplied to the sample, causing its temperature to rise. The temperature change is meticulously measured using a calibrated thermometer.

-

Data Analysis: The heat capacity (Cₚ) is calculated from the electrical energy input (Q) and the resulting temperature change (ΔT) using the formula Cₚ = Q / ΔT. This process is repeated at various temperatures to obtain the heat capacity as a function of temperature.

Bunsen Ice Calorimetry for Enthalpy Measurement

For higher temperature ranges (350 K to 860 K), a Bunsen-type ice calorimeter was utilized to determine the enthalpy of this compound.[3][4][5][6] This method relies on the volume change associated with the melting of ice.

Methodology:

-

Calorimeter Preparation: The calorimeter consists of a central tube for the sample, surrounded by a jacket of ice and water in equilibrium at 0 °C. The volume change of the ice-water mixture is monitored by observing the movement of a mercury column in a capillary tube.

-

Sample Heating: A sample of this compound is heated to a known, stable temperature in a furnace.

-

Sample Drop: The heated sample is then rapidly transferred ("dropped") into the central tube of the ice calorimeter.

-

Enthalpy Measurement: The heat released by the sample as it cools to 0 °C melts a corresponding amount of ice. This melting causes a contraction in the volume of the ice-water mixture, which is measured by the displacement of the mercury column.

-

Calculation: The enthalpy change of the sample from its initial temperature to 0 °C is directly proportional to the volume change of the mercury. The calorimeter is calibrated using a substance with a known enthalpy.

Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound and its hydrates is often determined indirectly through solution calorimetry. This involves measuring the heat changes when the compound and its constituent elements (in a suitable form) are dissolved in a specific solvent.

Methodology:

-

Calorimeter Setup: A precision calorimeter, often of the isoperibol or adiabatic type, is filled with a known volume of a suitable solvent (e.g., 1.160 molal H₂SO₄).[2] The temperature of the solvent is allowed to stabilize.

-

Dissolution of Reactants: A precisely weighed sample of beryllium metal is reacted with the sulfuric acid solution, and the resulting temperature change is recorded.

-

Dissolution of Product: In a separate experiment, a precisely weighed sample of anhydrous this compound is dissolved in the same solvent, and the temperature change is measured.

-

Hess's Law Calculation: By applying Hess's Law to the heats of solution of beryllium metal and this compound, the enthalpy of formation of this compound can be calculated. This process is repeated for the hydrated forms of this compound.

Visualization of this compound Formation

The following diagram illustrates the logical relationship in the formation of anhydrous this compound and its subsequent hydration to form the tetrahydrate.

Caption: Formation pathway of this compound and its tetrahydrate.

References

- 1. benchchem.com [benchchem.com]

- 2. cetjournal.it [cetjournal.it]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. ajsonline.org [ajsonline.org]

- 5. OneMine | RI 6240 Thermodynamic Properties Of this compound From 0° To 900° K [onemine.org]

- 6. THERMODYNAMIC PROPERTIES OF this compound FROM 0 TO 900 K (Technical Report) | OSTI.GOV [osti.gov]

A Comprehensive Technical Guide to the Chemical Reactivity of Beryllium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical reactivity of beryllium sulfate with a range of common laboratory reagents. The information is intended to support researchers, scientists, and professionals in drug development in understanding the chemical behavior of this compound, ensuring safe handling and its effective application in experimental settings. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Acid-Base Reactivity

The reactivity of this compound in aqueous solutions is largely governed by the high charge density of the beryllium ion (Be²⁺), which strongly influences its interactions with acids and bases.

Hydrolysis and Reaction with Water

In aqueous solutions, this compound undergoes hydrolysis, leading to the formation of an acidic solution.[1][2] This is due to the polarization of water molecules coordinated to the small, highly charged Be²⁺ ion, specifically the tetraaquaberyllium(II) complex, [Be(H₂O)₄]²⁺.[1][3] The primary hydrolysis reaction involves the donation of a proton from a coordinated water molecule to a solvent water molecule, forming a hydronium ion.[1]

Reaction: [Be(H₂O)₄]²⁺(aq) + H₂O(l) ⇌ [Be(H₂O)₃(OH)]⁺(aq) + H₃O⁺(aq)

This equilibrium results in a pH of 3.5-4.0 for saturated aqueous solutions of this compound at 25 °C.[1] Further hydrolysis can lead to the formation of polymeric beryllium hydroxo complexes, with the trimeric ion [Be₃(OH)₃(H₂O)₆]³⁺ being a particularly stable product.[2]

| Parameter | Value | Temperature (°C) | Reference |

| Hydrolysis Constant (K_h) | ~10⁻⁵.⁶ | 25 | [1] |

| pK_a of [Be(H₂O)₄]²⁺ | ~5.6 | 25 | [1] |

Reactivity with Strong Bases

This compound reacts with strong bases, such as sodium hydroxide (NaOH), to precipitate beryllium hydroxide (Be(OH)₂).[1]

Reaction: BeSO₄(aq) + 2NaOH(aq) → Be(OH)₂(s) + Na₂SO₄(aq)

A key characteristic of beryllium hydroxide is its amphoteric nature. The precipitate will redissolve in an excess of a strong base to form the soluble tetrahydroxoberyllate(II) complex ion, [Be(OH)₄]²⁻.[1]

Reaction with Excess Base: Be(OH)₂(s) + 2NaOH(aq) → Na₂--INVALID-LINK--

Reactivity with Weak Bases

With weak bases like aqueous ammonia, this compound also precipitates beryllium hydroxide. This reaction is a common step in the industrial purification of beryllium compounds.[2]

Reaction: BeSO₄(aq) + 2NH₄OH(aq) → Be(OH)₂(s) + (NH₄)₂SO₄(aq)

Reactivity with Acids

Being a salt of a strong acid (sulfuric acid) and a weak base (beryllium hydroxide), this compound does not react significantly with non-oxidizing acids like hydrochloric acid (HCl). However, beryllium metal readily dissolves in non-oxidizing acids like dilute sulfuric acid and hydrochloric acid to form the corresponding beryllium salts and hydrogen gas.[2]

Reaction of Beryllium Metal with Sulfuric Acid: Be(s) + H₂SO₄(aq) → BeSO₄(aq) + H₂(g)[1][4]

Redox Reactivity

The redox reactivity of this compound is limited. The beryllium ion (Be²⁺) is difficult to reduce due to its very negative standard reduction potential (E° = -1.97 V for Be²⁺/Be).[1] The sulfate ion (SO₄²⁻) is also a weak oxidizing agent. Consequently, this compound is stable in the presence of most common oxidizing and reducing agents under normal laboratory conditions.[1]

Precipitation Reactions

This compound can undergo precipitation reactions with various reagents to form other beryllium salts. For instance, the reaction with ammonium carbonate is used to produce basic beryllium carbonate.

Reaction with Ammonium Carbonate: 2BeSO₄(aq) + 2(NH₄)₂CO₃(aq) + H₂O(l) → Be₂CO₃(OH)₂(s) + 2(NH₄)₂SO₄(aq) + CO₂(g)

Solubility

Aqueous Solubility

This compound is highly soluble in water. Its solubility increases with temperature.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 36.2[1] |

| 20 | 40.0 |

| 60 | 54.3[1] |

Solubility in Organic Solvents

Thermal Decomposition

This compound tetrahydrate, the common commercial form, undergoes a stepwise dehydration upon heating, followed by decomposition at higher temperatures.[1]

Dehydration and Decomposition Stages:

| Temperature (°C) | Reaction |

| ~110 | BeSO₄·4H₂O(s) → BeSO₄·2H₂O(s) + 2H₂O(g)[1] |

| ~400 | BeSO₄·2H₂O(s) → BeSO₄(s) + 2H₂O(g)[1][3][7] |

| > 550-600 | BeSO₄(s) → BeO(s) + SO₃(g)[1][3][7] |

The decomposition of the anhydrous sulfate to beryllium oxide and sulfur trioxide has an activation energy of approximately 180 kJ/mol.[1]

Experimental Protocols

Protocol for the Synthesis of Beryllium Hydroxide

This protocol describes the precipitation of beryllium hydroxide from an aqueous solution of this compound using sodium hydroxide.

Materials:

-

This compound tetrahydrate (BeSO₄·4H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

pH meter or pH indicator paper

Procedure:

-

Prepare a 0.5 M solution of this compound by dissolving the appropriate amount of BeSO₄·4H₂O in deionized water.

-

Prepare a 1 M solution of sodium hydroxide.

-

Place the this compound solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the sodium hydroxide solution dropwise to the this compound solution.

-

A white precipitate of beryllium hydroxide will form. Monitor the pH of the solution; the precipitation is typically carried out in a neutral to slightly alkaline pH range (pH 7-9).

-

Continue adding sodium hydroxide until no further precipitation is observed.

-

Filter the precipitate using a Büchner funnel.

-

Wash the precipitate with deionized water to remove any soluble impurities, such as sodium sulfate.

-

Dry the beryllium hydroxide precipitate in a desiccator or at a low temperature in an oven.

Protocol for the Synthesis of Basic Beryllium Carbonate

This protocol outlines the preparation of basic beryllium carbonate from this compound and ammonium carbonate.

Materials:

-

This compound tetrahydrate (BeSO₄·4H₂O)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Prepare a solution of this compound in deionized water.

-

Prepare a solution of ammonium carbonate in deionized water.

-

While stirring the this compound solution, slowly add the ammonium carbonate solution.

-

A white precipitate of basic beryllium carbonate will form.

-

Continue stirring for a period to ensure complete precipitation.

-

Filter the precipitate using a Büchner funnel.

-

Wash the precipitate with deionized water.

-

Dry the product at a low temperature.

Visualizations

Hydrolysis of Tetraaquaberyllium(II) Ion

References

Unveiling Beryllia's Salt: A Technical Guide to the Historical Discovery and Isolation of Beryllium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the discovery and isolation of beryllium sulfate. Delving into the pioneering work of early 19th-century chemists, this document provides a detailed account of the methodologies likely employed, quantitative data, and a logical workflow of the processes. This guide serves as a valuable resource for researchers, scientists, and drug development professionals interested in the foundational chemistry of beryllium and its compounds.

Historical Context: From "Sweet Earth" to a New Element

The journey to isolating this compound began with the discovery of its constituent element, beryllium. In 1798, the French chemist Louis-Nicolas Vauquelin identified a new "earth" (oxide) within the minerals beryl and emerald.[1][2][3] Due to the sweet taste of its soluble salts, this new earth was initially named "glucina," derived from the Greek word "glykys" for sweet.[1][2][3] The metallic element itself was later isolated in 1828 by two chemists working independently: Friedrich Wöhler in Germany and Antoine-Alexandre-Brutus Bussy in France.[1][2][4] They achieved this by reducing beryllium chloride with potassium.[2][4]

However, the first isolation of a salt of this new earth, this compound, is credited to the renowned Swedish chemist Jöns Jakob Berzelius in 1815.[4] Berzelius, known for his meticulous and systematic analytical work, was a central figure in the development of modern chemistry.[5][6] His work on atomic weights and chemical nomenclature laid the groundwork for a deeper understanding of chemical compounds and their composition.[5][6]

The Pioneering Isolation: A Plausible Experimental Protocol

Extraction of Beryllium Oxide from Beryl

The initial and most challenging step was the extraction of beryllium oxide (then known as glucina) from the complex silicate mineral, beryl (Be₃Al₂(SiO₃)₆). The methods available at the time were arduous and required significant chemical manipulation. A likely approach would have been a variation of the methods later refined into the "sulfate process."

Experimental Protocol:

-

Pulverization: A sample of beryl mineral would be finely pulverized using a mortar and pestle to increase the surface area for chemical reaction.

-

Fusion with Alkali: The powdered beryl would be mixed with a strong alkali, such as potassium carbonate (potash) or sodium carbonate (soda ash), and heated to a high temperature in a crucible. This fusion process would break down the silicate structure of the mineral, rendering the beryllium and aluminum compounds more soluble in acid.

-

Acid Digestion: The resulting fused mass would be allowed to cool and then carefully treated with sulfuric acid (H₂SO₄). This would dissolve the beryllium and aluminum oxides, forming their respective sulfates, while much of the silicon would precipitate as silicic acid.

-

Separation of Silica: The solution would be filtered to remove the precipitated silicic acid and any other insoluble residues.

-

Selective Precipitation of Aluminum Hydroxide: The separation of beryllium from aluminum was a significant challenge for early chemists. One possible method involved the careful addition of a base, such as ammonia or potassium hydroxide. By controlling the pH, aluminum hydroxide, being less soluble, could be selectively precipitated, leaving this compound in the solution. This would likely have required multiple precipitations and dissolutions to achieve a reasonable degree of separation.

-

Precipitation of Beryllium Hydroxide: After the removal of aluminum, further addition of a base to the filtrate would precipitate beryllium hydroxide (Be(OH)₂).

-

Washing and Drying: The precipitated beryllium hydroxide would be thoroughly washed with water to remove any remaining soluble impurities and then dried.

Synthesis and Isolation of this compound

Once a relatively pure sample of beryllium hydroxide was obtained, the synthesis of this compound would have been a more straightforward process for a chemist of Berzelius's caliber.

Experimental Protocol:

-

Dissolution in Sulfuric Acid: The purified beryllium hydroxide would be carefully dissolved in a stoichiometric amount of dilute sulfuric acid. The reaction would produce a solution of this compound. Be(OH)₂ + H₂SO₄ → BeSO₄ + 2H₂O

-

Filtration: The resulting solution would be filtered to remove any unreacted beryllium hydroxide or other solid impurities.

-

Crystallization: The clear filtrate of this compound would then be concentrated by gentle heating to evaporate some of the water. As the solution became more concentrated and was allowed to cool, this compound would crystallize out of the solution, likely as the tetrahydrate (BeSO₄·4H₂O). The practice of crystallization was a well-established purification technique in the 19th century.

-

Isolation and Drying: The crystals of this compound would be isolated by filtration and then washed with a small amount of cold water to remove any remaining impurities from the mother liquor. The purified crystals would then be dried, likely at room temperature or in a desiccator, to yield the final product.

Quantitative Data

The following table summarizes some of the key quantitative data for this compound, which would have been of interest to early chemists in characterizing this new compound.

| Property | Value |

| Chemical Formula | BeSO₄ |

| Molar Mass (Anhydrous) | 105.07 g/mol |

| Molar Mass (Tetrahydrate) | 177.14 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | 36.2 g/100 mL at 0 °C42.5 g/100 mL at 25 °C100.9 g/100 mL at 100 °C |

| Crystal System (Tetrahydrate) | Orthorhombic |

Visualizing the Historical Workflow

The following diagrams illustrate the logical progression of the discovery and isolation of this compound, from the initial identification of a new "earth" to the final isolation of the pure crystalline salt.

Caption: Timeline of the discovery of beryllium and the isolation of this compound.

Caption: Inferred experimental workflow for the historical isolation of this compound.

Conclusion

The discovery and isolation of this compound by Jöns Jakob Berzelius represent a significant, albeit less celebrated, milestone in the history of chemistry. Working with rudimentary equipment and a foundational understanding of chemical principles, Berzelius and his contemporaries laid the groundwork for the systematic study of the elements and their compounds. This technical guide provides a plausible reconstruction of the experimental protocols of the era, offering valuable insight into the challenges and ingenuity of early 19th-century chemists. For modern researchers, understanding this historical context provides a deeper appreciation for the evolution of analytical and synthetic chemistry.

References

- 1. Beryllium and Beryllium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemistry.unt.edu [chemistry.unt.edu]

- 3. quora.com [quora.com]

- 4. rruff.net [rruff.net]

- 5. Berzelius analyses [web.lemoyne.edu]

- 6. Pyrite - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Beryllium Sulfate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize beryllium sulfate and its hydrated forms. This compound (BeSO₄), an inorganic compound with unique physicochemical properties owing to the small size and high charge density of the Be²⁺ ion, is utilized in specialized applications, including as a precursor for high-technology ceramics and in nuclear research.[1] A thorough understanding of its structural and electronic properties, which can be elucidated through various spectroscopic methods, is crucial for its application and for ensuring safety in handling.

This guide details the application of vibrational spectroscopy (Infrared and Raman), X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound compounds. It provides a summary of key quantitative data, detailed experimental protocols, and a logical workflow for the characterization of these materials.

Molecular Structure and Hydration States

This compound is commonly found in its tetrahydrate form, [Be(H₂O)₄]SO₄, a white crystalline solid.[2] In this state, the beryllium cation is tetrahedrally coordinated to four water molecules, forming a [Be(H₂O)₄]²⁺ complex.[2] This is in contrast to the analogous magnesium salt, MgSO₄·6H₂O, which features an octahedrally coordinated magnesium ion.[2] The tetrahydrate can be converted to other hydrated forms and the anhydrous salt by heating. The dehydration process occurs in steps, with the dihydrate forming at approximately 110 °C and the anhydrous form at 400 °C.[1] The anhydrous compound decomposes into beryllium oxide (BeO) and sulfur trioxide (SO₃) at temperatures between 550-600 °C.[1]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a powerful tool for probing the structure of this compound compounds, providing insights into the coordination of the beryllium ion and the symmetry of the sulfate anion.

Infrared (IR) Spectroscopy

Infrared spectra of this compound tetrahydrate show characteristic absorption bands corresponding to the vibrational modes of the [Be(H₂O)₄]²⁺ cation and the sulfate (SO₄²⁻) anion. A strong absorption band around 531 cm⁻¹ is indicative of the totally symmetric BeO₄ stretching mode, confirming the tetrahedral coordination of the beryllium ion.[1] The vibrational modes of the sulfate anion are also clearly observable, though they are slightly perturbed from those of the free sulfate ion due to crystal field effects and hydrogen bonding.[1]

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy in the characterization of this compound. The symmetric stretching mode of the sulfate ion (ν₁) is typically observed as a strong peak around 981 cm⁻¹, while the symmetric bending mode (ν₂) appears near 451 cm⁻¹.[1]

Quantitative Vibrational Spectroscopy Data

The following table summarizes the characteristic vibrational frequencies for different forms of this compound.

| Vibrational Mode | BeSO₄·4H₂O (cm⁻¹)[1] | Anhydrous BeSO₄ (cm⁻¹)[3] | Assignment |

| ν₁ (SO₄²⁻) | 981 | - | Symmetric Stretch |

| ν₂ (SO₄²⁻) | 451 | - | Symmetric Bend |

| ν₃ (SO₄²⁻) | 1100 | 1137 | Asymmetric Stretch |

| ν₄ (SO₄²⁻) | 611 | 574 | Asymmetric Bend |

| ν (BeO₄) | 531 | - | Symmetric Stretch |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the constituent elements. For this compound, XPS can be used to identify the oxidation states of beryllium, sulfur, and oxygen.